molecular formula C9H11NO B117453 o-Acetotoluidide CAS No. 120-66-1

o-Acetotoluidide

Cat. No. B117453
CAS No.: 120-66-1
M. Wt: 149.19 g/mol
InChI Key: BPEXTIMJLDWDTL-UHFFFAOYSA-N
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Patent
US07998981B2

Procedure details

Chlorosulfonic acid (500 g.) was taken in a three neck round bottom flask equipped with a guard tube and cooled it to 10° C. N-acetyl 2-toluidine (100 g.) was added in small portions maintaining temperature below 10° C. After complete addition of 2-methoxy acetanilide cooling is removed and reaction was brought to 25° C. Reaction mixture was stirred at 25° C. for further 24 hours. After the completion of reaction (TLC), the reaction mixture was poured on ice-water, and the resulting slurry was filtered on buchner funnel. Solid cake on funnel was washed with 500 mL of water and the resulting solid was dried on phosphorus pentoxide in a desiccator to obtain 113.5 grams off white solid. It was found to contain a mixture of two isomers as confirmed from NMR and HPLC; however the desired isomer was obtained by partial crystallization using benzene and used for further experimentation, after the thorough carectorisation.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]([NH:9][C:10]1[C:11]([CH3:16])=[CH:12][CH:13]=[CH:14][CH:15]=1)(=[O:8])[CH3:7].COCC(NC1C=CC=CC=1)=O>C1C=CC=CC=1>[C:6]([NH:9][C:10]1[CH:15]=[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:13]=[CH:12][C:11]=1[CH3:16])(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=CC=CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(=O)NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for further 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a guard tube
TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature below 10° C
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
was brought to 25° C
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
After the completion of reaction (TLC)
ADDITION
Type
ADDITION
Details
the reaction mixture was poured on ice-water
FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered on buchner funnel
WASH
Type
WASH
Details
Solid cake on funnel was washed with 500 mL of water
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried on phosphorus pentoxide in a desiccator
CUSTOM
Type
CUSTOM
Details
to obtain 113.5 grams off white solid
ADDITION
Type
ADDITION
Details
a mixture of two isomers
CUSTOM
Type
CUSTOM
Details
however the desired isomer was obtained by partial crystallization

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(=O)NC=1C=C(C=CC1C)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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